2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide
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Overview
Description
2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a chloroacetamide group attached to an indole ring, which is further substituted with two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethylindole.
Chlorination: The indole is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Acetylation: The chlorinated indole is then reacted with acetic anhydride or acetyl chloride to form the acetamide derivative.
Final Product: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Using large reactors to carry out the chlorination and acetylation reactions in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Strong oxidizing agents in acidic or basic conditions.
Reduction: Metal hydrides in anhydrous solvents.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced amide or amine derivatives.
Scientific Research Applications
2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(1H-indol-5-ylmethyl)-acetamide: Lacks the methyl groups on the indole ring.
N-(2,3-Dimethyl-1H-indol-5-ylmethyl)-acetamide: Lacks the chloro group.
2-Chloro-N-(2-methyl-1H-indol-5-ylmethyl)-acetamide: Has only one methyl group on the indole ring.
Uniqueness
Substitution Pattern: The presence of both chloro and dimethyl groups on the indole ring makes 2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide unique in terms of its chemical reactivity and potential biological activity.
Biological Activity: The specific substitution pattern may confer unique biological properties compared to other similar compounds.
Biological Activity
2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide (CAS No: 70773-10-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H15ClN2O. Its structure includes a chloro group and a dimethylindole moiety, which are critical for its biological interactions.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Kinase Inhibition : Preliminary studies suggest that this compound could act as a kinase inhibitor. In particular, it has shown potential inhibitory effects against the c-MET kinase, which is involved in various signaling pathways linked to cancer progression .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. It demonstrated inhibitory effects against several bacterial strains and fungi, indicating potential as an antimicrobial agent .
Anticancer Activity
In vitro studies have highlighted the compound's ability to inhibit cell growth in non-small cell lung cancer (NSCLC) models. The following table summarizes key findings related to its anticancer activity:
Study | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Study 1 | NSCLC | 8.1 | c-MET inhibition |
Study 2 | NSCLC | 0.060 | SMO receptor binding |
These results indicate that the compound may restore sensitivity to existing EGFR-targeted therapies in resistant NSCLC cells .
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against various pathogens. The minimum inhibitory concentration (MIC) values are presented below:
Pathogen | MIC (mg/mL) |
---|---|
E. coli | 0.0195 |
Bacillus mycoides | 0.0048 |
Candida albicans | 0.0048 |
These findings suggest that the compound exhibits significant antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria as well as fungi .
Case Study 1: NSCLC Treatment
A study involving xenograft models demonstrated that treatment with this compound led to a reduction in tumor size when combined with existing EGFR inhibitors. This combination therapy showed enhanced efficacy compared to monotherapy with either agent alone .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against clinical isolates of E. coli and showed promising results in reducing bacterial load in vitro. The study emphasized its potential as an alternative treatment for antibiotic-resistant strains .
Properties
IUPAC Name |
2-chloro-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-8-9(2)16-12-4-3-10(5-11(8)12)7-15-13(17)6-14/h3-5,16H,6-7H2,1-2H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPYPXCMFHYFEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CNC(=O)CCl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.